Cas no 905966-46-3 (1,3,2-Dioxaborinane, 5,5-dimethyl-2-(3-thienyl)-)

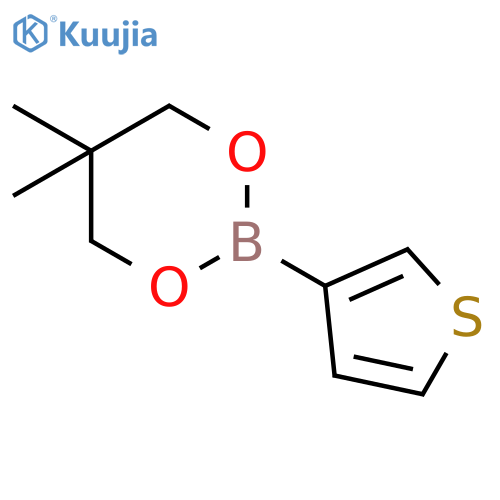

905966-46-3 structure

商品名:1,3,2-Dioxaborinane, 5,5-dimethyl-2-(3-thienyl)-

1,3,2-Dioxaborinane, 5,5-dimethyl-2-(3-thienyl)- 化学的及び物理的性質

名前と識別子

-

- 1,3,2-Dioxaborinane, 5,5-dimethyl-2-(3-thienyl)-

- 5,5-Dimethyl-2-(3-thienyl)-1,3,2-dioxaborinane;

- 5,5-dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane

- BS-48228

- 905966-46-3

- CS-0439117

- F72985

- 5,5-Dimethyl-2-(thien-3-yl)-1,3,2-dioxaborinane

- 5,5-dimethyl-2-thiophen-3-yl-1,3,2-dioxaborinane

-

- インチ: InChI=1S/C9H13BO2S/c1-9(2)6-11-10(12-7-9)8-3-4-13-5-8/h3-5H,6-7H2,1-2H3

- InChIKey: YNZTUXYWQNKVTM-UHFFFAOYSA-N

- ほほえんだ: B1(OCC(CO1)(C)C)C2=CSC=C2

計算された属性

- せいみつぶんしりょう: 196.07300

- どういたいしつりょう: 196.073

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.7A^2

じっけんとくせい

- PSA: 46.70000

- LogP: 1.51630

1,3,2-Dioxaborinane, 5,5-dimethyl-2-(3-thienyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1509784-5g |

5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane |

905966-46-3 | 98% | 5g |

¥574.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1509784-1g |

5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane |

905966-46-3 | 98% | 1g |

¥163.00 | 2024-04-26 | |

| Aaron | AR01XCDQ-1g |

5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane |

905966-46-3 | 98% | 1g |

$29.00 | 2025-02-13 | |

| Ambeed | A1338828-25g |

5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane |

905966-46-3 | 98% | 25g |

$367.0 | 2025-03-03 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D886852-5g |

1,3,2-Dioxaborinane, 5,5-dimethyl-2-(3-thienyl)- |

905966-46-3 | 98% | 5g |

979.20 | 2021-05-17 | |

| Aaron | AR01XCDQ-5g |

5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane |

905966-46-3 | 98% | 5g |

$91.00 | 2023-12-15 | |

| 1PlusChem | 1P01XC5E-5g |

5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane |

905966-46-3 | 98% | 5g |

$77.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1246810-1g |

5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane |

905966-46-3 | 98% | 1g |

$75 | 2024-06-05 | |

| Ambeed | A1338828-1g |

5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane |

905966-46-3 | 98% | 1g |

$33.0 | 2025-03-03 | |

| eNovation Chemicals LLC | Y1246810-1g |

5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane |

905966-46-3 | 98% | 1g |

$80 | 2025-02-25 |

1,3,2-Dioxaborinane, 5,5-dimethyl-2-(3-thienyl)- 関連文献

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

905966-46-3 (1,3,2-Dioxaborinane, 5,5-dimethyl-2-(3-thienyl)-) 関連製品

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:905966-46-3)1,3,2-Dioxaborinane, 5,5-dimethyl-2-(3-thienyl)-

清らかである:99%

はかる:25g

価格 ($):301